molecular formula C24H38N2O2 B2621859 3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide CAS No. 2415453-97-1

3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide

Katalognummer: B2621859
CAS-Nummer: 2415453-97-1
Molekulargewicht: 386.58
InChI-Schlüssel: CSHXFJHHIAMDGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide, also known as Compound 1, is a novel small molecule inhibitor that has shown promising results in various scientific research applications. This compound is synthesized using a multistep process and has a unique mechanism of action that makes it a potential candidate for the treatment of various diseases.

Wirkmechanismus

3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide 1 works by inhibiting specific enzymes involved in various cellular processes. This inhibition leads to a reduction in the activity of these enzymes, which in turn leads to a reduction in the growth and proliferation of cancer cells and pathogens. In neurological disorders, this compound 1 works by reducing oxidative stress and inflammation, which are key factors in the development and progression of these disorders.
Biochemical and Physiological Effects:
This compound 1 has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound 1 inhibits the activity of specific enzymes involved in cell proliferation and survival, leading to cell death. In neurological disorders, this compound 1 reduces oxidative stress and inflammation, which can lead to a reduction in neuronal damage and improved cognitive function. In infectious diseases, this compound 1 inhibits the growth of bacterial and viral pathogens, leading to a reduction in disease severity and duration.

Vorteile Und Einschränkungen Für Laborexperimente

3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide 1 has several advantages for lab experiments, including its ability to target specific enzymes involved in various cellular processes and its low toxicity. However, there are also some limitations to using this compound 1 in lab experiments, including its relatively high cost and the need for further studies to determine its long-term safety and efficacy.

Zukünftige Richtungen

There are several future directions for the research and development of 3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide 1. These include further studies to determine its long-term safety and efficacy, the development of more efficient synthesis methods, and the exploration of its potential use in combination therapies for various diseases. Additionally, further research is needed to determine the full range of biochemical and physiological effects of this compound 1 and its potential use in other disease areas.

Synthesemethoden

3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide 1 is synthesized using a multistep process that involves the reaction of 3,5-ditert-butyl-4-hydroxybenzoic acid with oxan-4-ol and pyrrolidine to form the intermediate product. This intermediate product is then reacted with benzoyl chloride to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide 1 has shown promising results in various scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound 1 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neurological disorders, this compound 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound 1 has been shown to inhibit the growth of bacterial and viral pathogens.

Eigenschaften

IUPAC Name

3,5-ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O2/c1-23(2,3)18-13-17(14-19(15-18)24(4,5)6)22(27)25-20-7-10-26(16-20)21-8-11-28-12-9-21/h13-15,20-21H,7-12,16H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHXFJHHIAMDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2CCN(C2)C3CCOCC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.